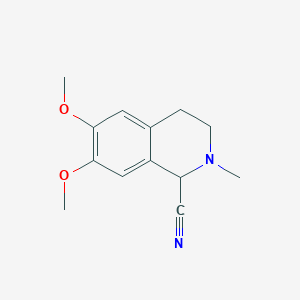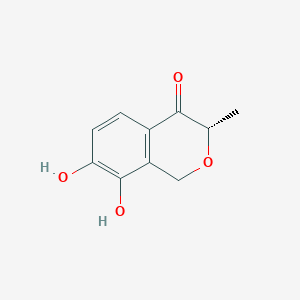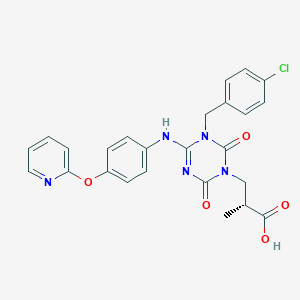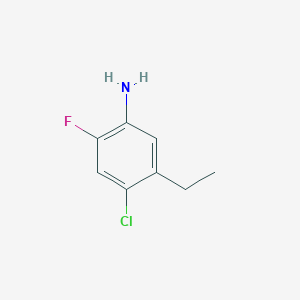![molecular formula C14H17N3S B14907119 Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is a versatile compound known for its unique chemical structure and properties It contains a thiol group, which is a sulfur-containing functional group, and two pyridin-2-ylmethyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine, followed by the introduction of a thiol group. One common method includes the following steps:
Condensation Reaction: Pyridine-2-carbaldehyde is reacted with ethylenediamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Thiol Introduction: The amine is subsequently reacted with a thiolating agent, such as thiourea, to introduce the thiol group, resulting in the formation of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow synthesis and the use of automated reactors are some of the techniques employed in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridin-2-ylmethyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of sensors and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol involves its ability to form coordinate bonds with metal ions. The pyridin-2-ylmethyl groups act as chelating ligands, binding to metal ions through nitrogen atoms. This chelation stabilizes the metal ion and can enhance its catalytic activity. The thiol group can also participate in redox reactions, further contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but lacks the thiol group.
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: Contains a quinoline moiety instead of a thiol group.
Uniqueness
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is unique due to the presence of both pyridin-2-ylmethyl groups and a thiol group. This combination allows it to form stable metal complexes and participate in a variety of chemical reactions, making it a valuable compound in multiple fields of research .
Propriétés
Formule moléculaire |
C14H17N3S |
|---|---|
Poids moléculaire |
259.37 g/mol |
Nom IUPAC |
2-[bis(pyridin-2-ylmethyl)amino]ethanethiol |
InChI |
InChI=1S/C14H17N3S/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2 |
Clé InChI |
PHIIPQGPGULPHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN(CCS)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)

![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)


![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)





